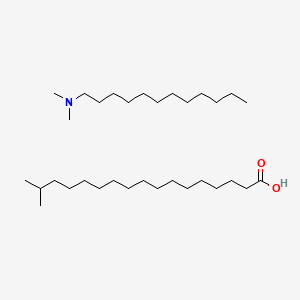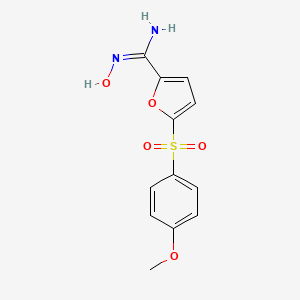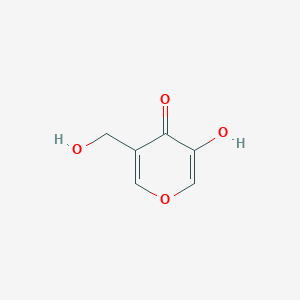
1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a bromophenyl group, a diethylaminoethyl group, and a thiourea moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea typically involves the reaction of m-bromophenyl isothiocyanate with 2-(diethylamino)ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- 1-(p-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
- 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
- 1-(m-Bromophenyl)-3-(2-(dimethylamino)ethyl)-2-thiourea
Uniqueness: 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea stands out due to the presence of the m-bromophenyl group, which can influence its reactivity and binding properties. The diethylaminoethyl group also contributes to its solubility and potential biological activity, making it a compound of significant interest in various research fields.
Propiedades
Número CAS |
73953-64-7 |
|---|---|
Fórmula molecular |
C13H20BrN3S |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-[2-(diethylamino)ethyl]thiourea |
InChI |
InChI=1S/C13H20BrN3S/c1-3-17(4-2)9-8-15-13(18)16-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H2,15,16,18) |
Clave InChI |
BGWCRFMMMJSQCX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=S)NC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


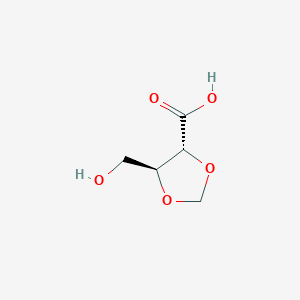
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

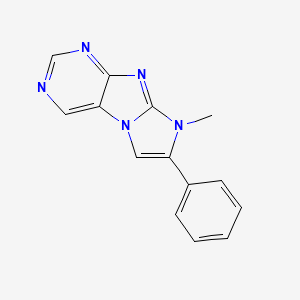
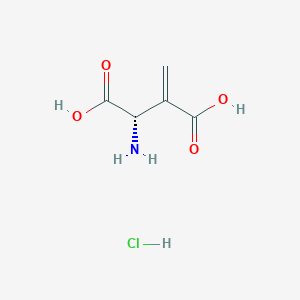

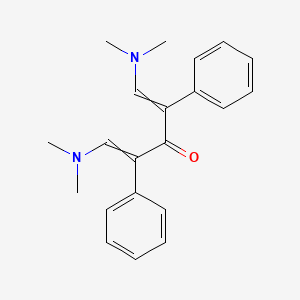
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
